![molecular formula C12H8Cl2O4 B507189 5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxylic acid CAS No. 364616-14-8](/img/structure/B507189.png)

5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

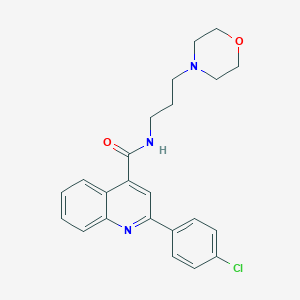

“5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxylic acid” is a chemical compound with the molecular formula C12 H8 Cl2 O4 . It is a derivative of furan, a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .

Synthesis Analysis

The synthesis of furan derivatives can be complex and involves multiple steps. For instance, acid chloride derivatives of 5-(chloromethyl)furan-2-carboxylic acid can be produced in high yield by treatment of the precursor aldehydes 5-(chloromethyl)furfural (CMF) and 2,5-diformylfuran (DFF) with tert-butyl hypochlorite .Molecular Structure Analysis

The molecular structure of “5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxylic acid” includes a furan ring attached to a carboxylic acid group and a dichlorophenoxy methyl group . The presence of the furan ring and the dichlorophenoxy group can influence the chemical properties and reactivity of the compound.Chemical Reactions Analysis

The chemical reactions involving furan derivatives can be diverse and depend on the specific functional groups present in the molecule. For example, furan derivatives can undergo oxidation reactions . The specific reactions that “5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxylic acid” can undergo would depend on the reaction conditions and the reagents used.Wissenschaftliche Forschungsanwendungen

Thermodynamic Properties of Furan Derivatives

The solubility and thermodynamic properties of furan derivatives, including 2-methyl-5-(2,5-dichlorophenyl)furan-3-carboxylic acid, have been studied in various organic solvents. These studies contribute to understanding their behavior in different chemical environments, which is crucial for their application in scientific research (Sobechko et al., 2019).

Production and Application of Furan Derivatives

Furan derivatives, including those related to 5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxylic acid, have been synthesized from biomass-derived precursors. These compounds serve as intermediates for producing biofuels and polymers, highlighting their significance in sustainable chemistry and materials science (Dutta, Wu, & Mascal, 2015).

Enzymatic Synthesis of Furan Carboxylic Acids

Enzyme cascades have been developed for the synthesis of furan carboxylic acids from 5-hydroxymethylfurfural. This method, utilizing the catalytic promiscuity of alcohol dehydrogenases, demonstrates the potential of biocatalysis in producing biobased chemicals, including furan-2,5-dicarboxylic acid, from renewable resources (Jia, Zong, Zheng, & Li, 2019).

Synthesis and Application in Coordination Chemistry

Furan derivatives have been synthesized and used as ligands in coordination chemistry. These compounds, including those related to furan-2-carboxylic acids, show potential in forming complexes with various metal ions, which can have applications in catalysis and material science (Patel, 2020).

Electron Attachment Studies

The stability of furan rings, including those in carboxylic acid derivatives, has been studied under conditions of electron attachment. Such studies are significant for understanding the electronic properties of furan derivatives, which can have implications in fields like material science and electronics (Zawadzki, Luxford, & Kočišek, 2020).

Improved Biocatalytic Synthesis

Advancements in biocatalysis have led to improved synthesis methods for furan carboxylic acids. These methods demonstrate the potential of using biocatalysts for efficient and sustainable chemical production, which can be applied to the synthesis of various furan derivatives (Wen, Zhang, Zong, & Li, 2020).

Zukünftige Richtungen

Furan derivatives have been identified as important building blocks in green chemistry . They can be synthesized from biomass, making them a renewable resource . Therefore, “5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxylic acid” and other furan derivatives could play a significant role in the development of sustainable chemical processes and products in the future.

Eigenschaften

IUPAC Name |

5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O4/c13-7-1-3-9(14)11(5-7)17-6-8-2-4-10(18-8)12(15)16/h1-5H,6H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVABYPFRCFVPJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OCC2=CC=C(O2)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(cyanomethyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B507138.png)

![2-(1,3-benzothiazol-2-yl)-4-({[2-(1-piperazinyl)ethyl]amino}methylene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B507176.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B507215.png)

![5-acetyl-6-(2-furyl)-9-(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B507218.png)

![N-methyl-5-thien-2-yl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B507261.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-{4-nitrophenyl}benzamide](/img/structure/B507266.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B507268.png)

![5-(3,4-dimethoxyphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B507274.png)

![N-[4-(acetylamino)phenyl]-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B507275.png)

![5-(3,4-dimethoxyphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B507282.png)